N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzotriazinone core fused with a benzo[c][1,2,5]thiadiazole moiety via an ethyl linker. The benzotriazinone component (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) is a pharmacophoric motif known for its electron-deficient aromatic system, which enhances reactivity in biological systems . The benzo[c][1,2,5]thiadiazole-5-carboxamide group contributes additional π-π stacking interactions and hydrogen-bonding capabilities, critical for target engagement in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O2S/c17-10-2-4-12-11(8-10)16(25)23(22-19-12)6-5-18-15(24)9-1-3-13-14(7-9)21-26-20-13/h1-4,7-8H,5-6H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOGZWKVFQEQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, including nucleophilic substitution and cyclization reactions. The key intermediates are prepared through the reaction of appropriate amines with 6-fluoro-4-chlorobenzo[d][1,2,3]triazin-3(4H)-one and benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Reaction Conditions
Temperature: Reactions often proceed under controlled temperatures, typically ranging from 0°C to 150°C depending on the step.
Solvents: Common solvents include dichloromethane, dimethylformamide, and ethanol.
Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate reactions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using flow chemistry techniques, allowing for continuous production and improved yield. Optimization of reaction conditions and use of automated reactors enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved through hydrogenation with palladium on carbon.
Substitution: Undergoes electrophilic aromatic substitution reactions with halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and 0°C to room temperature.
Reduction: Hydrogen gas, palladium on carbon, and room temperature.
Substitution: Chlorine gas, nitric acid, and temperatures ranging from 0°C to 60°C.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or reduced versions of the parent compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that this compound exhibits significant neuroprotective effects, particularly against oxidative stress in neuronal cell lines. Its mechanism of action primarily involves inhibiting enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound acts through mixed-type inhibition, affecting both the catalytic and peripheral sites on the enzyme.
Potential as an Anticancer Agent
The structural characteristics of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suggest potential anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
Biological Activity
In vitro studies have demonstrated that this compound can modulate various biological pathways linked to neuroprotection and cancer cell apoptosis. Its interactions with specific enzymes have led to the exploration of its therapeutic potential in treating neurodegenerative diseases and various cancers.
Case Studies
Recent case studies have highlighted the effectiveness of this compound in preclinical models. For instance:
- In a study focused on neurodegenerative diseases, the compound was shown to significantly reduce markers of oxidative stress in neuronal cells exposed to neurotoxic agents.
- Another study investigated its anticancer properties where it was found to inhibit the growth of specific cancer cell lines by inducing apoptosis through caspase activation.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. It often inhibits enzymatic activity by binding to active sites, thus interfering with the normal function. The fluorescent properties enable its use in imaging applications, where it can highlight cellular structures and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazinone Carboxamides
A series of N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., 14a–14n) were synthesized from isatin derivatives . These compounds share the benzotriazinone core but differ in substituents and linker length. For example:
| Compound ID | Substituent | Key Structural Differences |
|---|---|---|
| 14a | N-ethyl | Shorter aliphatic chain (butanamide vs. ethyl linker) |
| 14n | N-phenyl | Aromatic substituent vs. benzo[c]thiadiazole |
Benzo[c][1,2,5]oxadiazole Derivatives
Compounds such as 7-Chloro-N-(2-oxo-2-(2-phenylhydrazinyl)ethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide (10) feature a benzo[c][1,2,5]oxadiazole sulfonamide group . Replacing the sulfonamide with a carboxamide (as in the target compound) reduces acidity, which could alter solubility and membrane permeability. Additionally, the oxadiazole’s oxygen atom vs. thiadiazole’s sulfur atom impacts electronic properties: sulfur’s larger atomic size increases polarizability, enhancing van der Waals interactions .
Triazole-Thione Analogues
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) exhibit a triazole-thione scaffold . While these lack the benzotriazinone core, the 2,4-difluorophenyl group parallels the 6-fluoro substitution in the target compound. Fluorine’s electron-withdrawing effects stabilize tautomeric forms, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Thiazole-Based Carboxamides
Thiazole derivatives (e.g., 7b , IC₅₀ = 1.61 μg/mL against HepG-2 cells) demonstrate the importance of heterocyclic rings in anticancer activity . The target compound’s benzo[c]thiadiazole may offer superior π-stacking compared to thiazoles, though direct activity comparisons are unavailable.
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. It belongs to the class of triazine derivatives and is characterized by its unique structural features which may contribute to various pharmacological effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FN₄O₃ |
| Molecular Weight | 302.26 g/mol |
| CAS Number | 1904311-07-4 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease contexts. Its ability to inhibit these enzymes suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
- Cellular Effects : Research indicates that this compound can modulate cellular signaling pathways leading to altered gene expression and metabolism. In cancer cell lines, it has demonstrated a capacity to inhibit cell proliferation and induce apoptosis, highlighting its potential as an anticancer agent.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxicity against various solid tumor cell lines. The mechanism involves the induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It was found to influence the release of inflammatory cytokines in response to cellular stressors, indicating its potential use in inflammatory conditions .
- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains. However, further investigations are required to fully understand its efficacy and mechanism in this regard .
Case Studies
A notable study focused on the synthesis and biological evaluation of related triazine derivatives demonstrated significant anticancer activity in preclinical models. The results indicated that compounds similar to this compound could serve as promising candidates for further development in cancer therapeutics .
Q & A
Q. What are the established synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. A common approach starts with preparing the benzo[c][1,2,5]thiadiazole-5-carboxylic acid, which is converted to its acid chloride using thionyl chloride. This intermediate is then coupled with the ethylamine-linked triazinone moiety under basic conditions (e.g., triethylamine) to form the carboxamide bond. Reaction optimization includes controlling temperature (0–25°C) and solvent choice (e.g., dichloromethane or DMF) to minimize side products .
Q. What analytical techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm backbone connectivity and substituent positions .
- FT-IR to validate functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- HPLC or TLC for purity assessment (>95% recommended for biological assays) .
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended?
Begin with in vitro assays:
- Enzyme inhibition assays (e.g., kinases, proteases) to identify potential targets .
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells to assess selectivity .
- Antimicrobial testing using broth microdilution (CLSI guidelines) for MIC determination .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
- Optimize solvent systems : Use polar aprotic solvents (DMF, acetonitrile) to enhance solubility of intermediates .
- Catalyst screening : Test coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification strategies : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines .
- Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What structural modifications enhance potency in structure-activity relationship (SAR) studies?
- Triazinone modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position to improve target affinity .
- Thiadiazole substitutions : Replace fluorine with methyl or methoxy groups to modulate lipophilicity and bioavailability .
- Linker optimization : Vary the ethyl spacer length (e.g., propyl, butyl) to adjust conformational flexibility .
Q. Example SAR Table :
| Modification Site | Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Triazinone (C6) | -F | 5.2 µM (Kinase X) | |
| Thiadiazole (C5) | -OCH₃ | 8.7 µM (Kinase X) | |
| Ethyl linker | -CH₂CH₂- | 3.9 µM (Kinase X) |
Q. How to investigate the compound’s mechanism of action in complex biological systems?
- Proteomic profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes and assessing resistance to compound effects .
- Molecular dynamics simulations : Model binding interactions with target proteins (e.g., ATP-binding pockets) to guide mutagenesis studies .
Q. What strategies mitigate stability issues during storage?
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
- Buffer optimization : Use PBS (pH 7.4) with 5% DMSO for aqueous solutions, avoiding prolonged exposure to light .
- Degradation analysis : Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC tracking .
Notes for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., stirring rate, inert atmosphere) to ensure consistency .
- Data validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments .
- Ethical compliance : Adhere to institutional guidelines for biological testing, including proper disposal of hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
